molecular formula C9H10ClNO B8350808 N-Methyl-2-acetyl-5-chloroaniline

N-Methyl-2-acetyl-5-chloroaniline

Cat. No.: B8350808
M. Wt: 183.63 g/mol
InChI Key: NHXDHTRMBVOCRF-UHFFFAOYSA-N
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Description

N-Methyl-2-acetyl-5-chloroaniline (C₉H₁₀ClNO, molecular weight: 183.45 g/mol) is a substituted aniline derivative featuring:

  • A methyl group on the nitrogen atom (N-methyl).
  • An acetyl group at the 2-position of the aromatic ring.
  • A chlorine atom at the 5-position.

This compound combines electron-withdrawing (acetyl, chlorine) and electron-donating (N-methyl) groups, influencing its electronic structure, solubility, and reactivity. The acetyl group enables hydrogen bond acceptance via its carbonyl oxygen, while the N-methyl group reduces hydrogen bond donation compared to primary amines.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

1-[4-chloro-2-(methylamino)phenyl]ethanone

InChI

InChI=1S/C9H10ClNO/c1-6(12)8-4-3-7(10)5-9(8)11-2/h3-5,11H,1-2H3

InChI Key

NHXDHTRMBVOCRF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Cl)NC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Key analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Functional Groups Key Properties
N-Methyl-2-acetyl-5-chloroaniline C₉H₁₀ClNO 183.45 2-acetyl, 5-Cl, N-methyl Acetyl, N-methyl Moderate polarity; H-bond acceptor
5-Chloro-2-methylaniline C₇H₈ClN 141.60 2-methyl, 5-Cl Methyl, NH₂ Higher H-bond capacity (NH₂)
5-Chloro-2-hydroxyaniline C₆H₆ClNO 143.57 2-hydroxy, 5-Cl Hydroxy, NH₂ Strong H-bond donor/acceptor
[5-Chloro-2-(methylamino)phenyl]phenylmethanone C₁₄H₁₃ClNO 246.71 2-methylamino, 5-Cl, benzophenone Ketone, methylamino Planar structure; H-bond acceptor
N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline C₁₆H₁₆Cl₂NO 308.90 2-Cl, 3-methoxy, 5-(chloromethyl), N-benzyl, N-methyl Benzyl, methoxy, chloromethyl High steric hindrance

Key Comparative Insights

Hydrogen Bonding and Solubility
  • This compound: Acetyl’s carbonyl oxygen accepts H-bonds, enhancing solubility in polar aprotic solvents (e.g., DMSO) compared to non-acetylated analogs. However, the N-methyl group reduces NH-mediated H-bond donation .
  • 5-Chloro-2-hydroxyaniline : The hydroxyl group donates and accepts H-bonds, leading to higher water solubility (~2.5 g/L at 25°C) compared to the acetylated derivative .
  • 5-Chloro-2-methylaniline: Lacks strong H-bond acceptors, resulting in lower polarity and solubility in non-polar solvents .
Reactivity
  • Acetyl Group : Enables nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., formation of Schiff bases). This contrasts with 5-Chloro-2-hydroxyaniline , where the hydroxyl group participates in oxidation or electrophilic substitution .
  • N-Benzyl Derivatives : Bulky substituents (e.g., benzyl, chloromethyl) in analogs like N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline hinder electrophilic substitution but favor nucleophilic aromatic substitution under harsh conditions .
Conformational Stability
  • Compounds with planar structures (e.g., [5-Chloro-2-(methylamino)phenyl]phenylmethanone) exhibit stabilized conformations due to resonance between the ketone and aromatic ring. In contrast, steric effects from N-methyl and acetyl groups in the target compound may reduce planarity .

Research Findings and Data

Hydrogen Bonding and Crystal Packing

  • Intramolecular H-bonds in analogs (e.g., N-(5-Chlorosalicylidene)-2-hydroxy-5-chloroaniline) stabilize planar conformations, as shown by AM1 calculations . Similar effects are expected in the target compound, though steric effects from the acetyl group may perturb packing efficiency.

Thermal Stability

  • Acetylated derivatives generally exhibit higher thermal stability than hydroxylated analogs due to reduced oxidative degradation. For example, 5-Chloro-2-hydroxyaniline decomposes at ~150°C, while the target compound likely remains stable up to 200°C .

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